![molecular formula C10H13N2Na3O10P2S B1150278 trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)
trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potent and selective P2Y14 receptor agonist (EC50 = 0.92 nM). Exhibits >2000-fold selectivity over P2Y6.
Wissenschaftliche Forschungsanwendungen
Phosphonic Acid Applications
Phosphonic acids, characterized by their unique bonding of a phosphorus atom to three oxygen atoms and one carbon atom, find applications across multiple research fields, including chemistry, biology, and physics. These compounds are utilized for their bioactive properties (as drugs or pro-drugs), bone targeting, and in the design of supramolecular or hybrid materials. The synthesis methods for phosphonic acids vary, with the dealkylation of dialkyl phosphonates under acidic conditions being one of the most effective methods. This highlights the compound's versatility and importance in scientific research, particularly in material science and medical applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Organophosphorus Compounds in Environmental Science
Organophosphorus compounds, such as those derived from or related to the mentioned chemical compound, are crucial in environmental science studies. They have been used as insecticides and have applications in treating diseases like schistosomiasis. The transformation of these compounds within the animal body and their potential organ toxicity underscore the importance of understanding their environmental impact and pharmacokinetics (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Catalysis and Chemical Synthesis
Compounds with phosphonate and phosphinate groups play a significant role in catalysis and chemical synthesis. For example, Rhodium complexes, including those with phosphorous ligands, are pivotal in catalytic processes. The exploration of novel ligands in rhodium-catalyzed reactions illustrates the ongoing research into making catalytic processes more efficient and sustainable. This area of research is critical for advancing synthetic methodologies in organic chemistry and industrial processes (Medici, Peana, Pelucelli, & Zoroddu, 2021).
Environmental Remediation and Wastewater Treatment
The environmental persistence and potential toxicity of phosphonates, including those related to the specified compound, have made their removal a significant focus in wastewater treatment research. Advanced oxidation processes and other cleaner technologies are being developed and optimized to remove such contaminants from aqueous solutions efficiently, demonstrating the environmental relevance and challenges associated with managing these compounds (Prasannamedha & Kumar, 2020).
Eigenschaften
Molekularformel |
C10H13N2Na3O10P2S |
|---|---|
Molekulargewicht |
484.2 |
IUPAC-Name |
trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C10H16N2O10P2S.3Na/c13-6-1-2-12(10(25)11-6)9-8(15)7(14)5(22-9)3-21-24(19,20)4-23(16,17)18;;;/h1-2,5,7-9,14-15H,3-4H2,(H,19,20)(H,11,13,25)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8+,9-;;;/m1.../s1 |
SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+] |
Synonyme |
2-Thiouridine-5/'-O-(α, β-methylene)diphosphate trisodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)

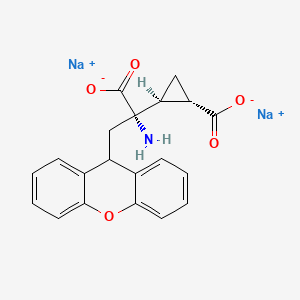

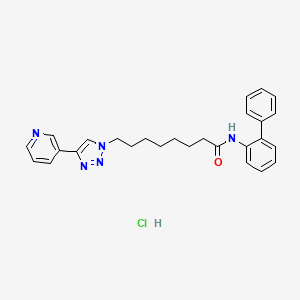
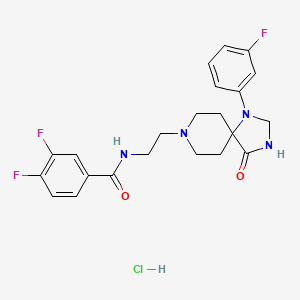

![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
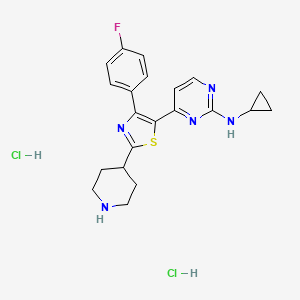
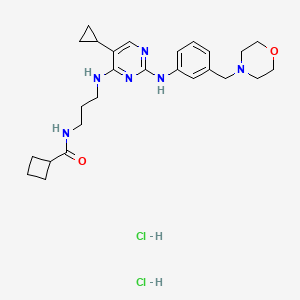
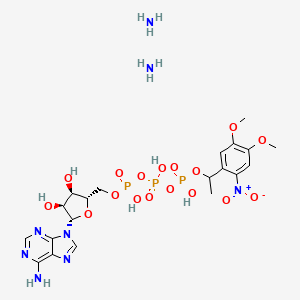
![4-[5-(4-piperidinyl)-1H-pyrazol-3-yl]Pyridine](/img/structure/B1150247.png)

